molecular formula C33H22OS2 B14224364 3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl- CAS No. 583886-86-6

3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-

Cat. No.: B14224364
CAS No.: 583886-86-6
M. Wt: 498.7 g/mol
InChI Key: YIFPQKUHABXUKN-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields lower amounts of the desired product .

Industrial Production Methods

For industrial-scale production, ball-milling with catalytic InCl3 has been shown to produce naphthopyrans in excellent yields with minimal side products . This method is advantageous as it excludes the need for a Brønsted acid catalyst, making it suitable for constructing naphthopyrans with acid-sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically colored isomers, such as merocyanine dyes, which exhibit different colors and fading rates depending on the substituents and reaction conditions .

Scientific Research Applications

3H-Naphtho[2,1-b]pyran, 8-[2,2’-bithiophen]-5-yl-3,3-diphenyl- has several scientific research applications:

Properties

CAS No.

583886-86-6

Molecular Formula

C33H22OS2

Molecular Weight

498.7 g/mol

IUPAC Name

3,3-diphenyl-8-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene

InChI

InChI=1S/C33H22OS2/c1-3-8-25(9-4-1)33(26-10-5-2-6-11-26)20-19-28-27-15-13-24(22-23(27)14-16-29(28)34-33)30-17-18-32(36-30)31-12-7-21-35-31/h1-22H

InChI Key

YIFPQKUHABXUKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=C(S5)C6=CC=CS6)C7=CC=CC=C7

Origin of Product

United States

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